An In-depth Technical Guide to 2-(6-Chloropyridin-2-yl)acetonitrile: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to 2-(6-Chloropyridin-2-yl)acetonitrile: A Key Building Block for Modern Drug Discovery
For Immediate Release
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-(6-Chloropyridin-2-yl)acetonitrile. As a senior application scientist, this document synthesizes critical data on its properties, synthesis, reactivity, and applications, providing field-proven insights into its utility as a strategic building block in pharmaceutical research and development.
Introduction: The Strategic Value of the Chloropyridyl Acetonitrile Scaffold
Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with pyridine derivatives being particularly prominent in a vast number of approved drugs. The unique electronic properties of the pyridine ring, combined with the reactivity of its substituents, offer a versatile platform for designing molecules with tailored biological activity. 2-(6-Chloropyridin-2-yl)acetonitrile (CAS No. 75279-60-6) has emerged as a particularly valuable intermediate.[1] Its structure incorporates three key features that are highly advantageous for drug design:
-
A Pyridine Core: A privileged scaffold known to interact with a wide range of biological targets.
-
A Chlorine Substituent: This halogen atom serves as a crucial handle for further functionalization, most commonly through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling the introduction of diverse molecular fragments.
-
An Acetonitrile Group: The methylene (-CH2-) group is activated by both the adjacent electron-withdrawing pyridine ring and the nitrile group, making it a nucleophile suitable for a variety of carbon-carbon bond-forming reactions. The nitrile (C≡N) itself can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further pathways for derivatization.[2]
This combination of features makes 2-(6-Chloropyridin-2-yl)acetonitrile a highly adaptable and economically significant starting material for constructing complex molecular architectures.
Physicochemical and Spectroscopic Properties
Due to the limited availability of public experimental data for 2-(6-Chloropyridin-2-yl)acetonitrile, the following properties are a combination of catalog information and predicted values based on its constituent functional groups and data from analogous compounds such as 2-pyridylacetonitrile and 2-chloro-6-methylpyridine.[3]
Core Chemical Identifiers
| Property | Value | Source(s) |
| CAS Number | 75279-60-6 | [1] |
| Molecular Formula | C₇H₅ClN₂ | [4] |
| Molecular Weight | 152.58 g/mol | [4] |
| IUPAC Name | 2-(6-chloropyridin-2-yl)acetonitrile | |
| Appearance | White to off-white solid (Typical) | |
| Solubility | Low in water; Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) |
Predicted Spectroscopic Data
The interpretation of spectroscopic data is fundamental for reaction monitoring and structural confirmation. Below are the expected spectral characteristics for this molecule.
¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show a characteristic pattern for a 2,6-disubstituted pyridine ring, which is an ABC system, along with a singlet for the methylene protons.
-
δ ~7.8-8.0 ppm (t, 1H): Triplet corresponding to the proton at the C4 position of the pyridine ring (H-4).
-
δ ~7.4-7.6 ppm (d, 1H): Doublet for the proton at either the C3 or C5 position.
-
δ ~7.3-7.5 ppm (d, 1H): Doublet for the remaining proton on the pyridine ring.
-
δ ~4.0-4.2 ppm (s, 2H): A singlet for the two protons of the methylene (-CH₂) group, deshielded by the adjacent pyridine ring and nitrile group.[5]
¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum will show seven distinct signals.
-
δ ~158-162 ppm: Quaternary carbon C2, attached to the cyanomethyl group.
-
δ ~150-153 ppm: Quaternary carbon C6, bearing the chlorine atom.
-
δ ~140-142 ppm: C4 carbon of the pyridine ring.
-
δ ~125-130 ppm: C5 carbon of the pyridine ring.
-
δ ~120-124 ppm: C3 carbon of the pyridine ring.
-
δ ~116-118 ppm: Quaternary carbon of the nitrile group (-C≡N).
-
δ ~25-30 ppm: Methylene carbon (-CH₂-CN).[2]
Infrared (IR) Spectroscopy: The IR spectrum provides clear indicators for the key functional groups.
-
~3100-3000 cm⁻¹ (weak-medium): Aromatic C-H stretching from the pyridine ring.[6]
-
~2950-2850 cm⁻¹ (weak): Aliphatic C-H stretching of the methylene group.
-
~2260-2240 cm⁻¹ (medium, sharp): C≡N stretching of the nitrile group. This is a highly characteristic peak.[7]
-
~1600-1400 cm⁻¹ (medium-strong): C=C and C=N ring stretching vibrations of the pyridine core.[6]
-
~840-700 cm⁻¹ (strong): C-Cl stretching and C-H out-of-plane bending vibrations.
Mass Spectrometry (MS): Under electron ionization (EI), the molecule is expected to show a clear molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak at m/z = 152, with an isotope peak (M+2) at m/z = 154 with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.
-
Key Fragments: Loss of the chlorine atom ([M-Cl]⁺), loss of HCN ([M-HCN]⁺), and cleavage of the cyanomethyl group ([M-CH₂CN]⁺) are all plausible fragmentation pathways.[8][9]
Synthesis and Reaction Pathways
2-(6-Chloropyridin-2-yl)acetonitrile is typically synthesized from commercially available 2,6-dichloropyridine via a nucleophilic aromatic substitution (SₙAr) reaction. The greater reactivity of the chlorine atom at the 2-position compared to the 6-position allows for selective substitution.
Representative Synthesis Protocol
This protocol describes a robust and scalable laboratory procedure for the synthesis of the title compound.
Reaction: Nucleophilic substitution of 2,6-dichloropyridine with a cyanide salt.
Materials:
-
2,6-Dichloropyridine (1.0 eq)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.1 eq)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2,6-dichloropyridine (1.0 eq) in DMSO (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Add sodium cyanide (1.1 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold deionized water (approx. 3-4 times the volume of DMSO used).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of water).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(6-Chloropyridin-2-yl)acetonitrile as a solid.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-(6-Chloropyridin-2-yl)acetonitrile lies in its role as a versatile intermediate for creating libraries of compounds for high-throughput screening and lead optimization.
Scaffold for Fused Heterocyclic Systems
The activated methylene group is a powerful tool for constructing fused ring systems. It can be deprotonated with a mild base and reacted with various electrophiles. This reactivity is foundational for building complex heterocyclic cores that are often sought in drug discovery programs targeting kinases, proteases, and other enzyme classes.[10]
Handle for Cross-Coupling Reactions
The chloro-substituent at the 6-position is primed for palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of aryl, heteroaryl, or alkyl groups, which is a highly efficient strategy in medicinal chemistry for exploring Structure-Activity Relationships (SAR). For example, coupling with various boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig amination) can rapidly generate a diverse library of analogs from a common intermediate.
Precursor to Bioactive Scaffolds
While direct use in an approved drug is not publicly documented, the 2-(pyridin-2-yl)pyrimidine scaffold, readily accessible from this intermediate, is found in molecules with demonstrated biological activity, such as anti-fibrotic agents.[11] The structural motif is prevalent in patent literature for a range of therapeutic targets, including kinase inhibitors for oncology and antivirals, underscoring its importance in the drug discovery pipeline.[12]
Safety, Handling, and Toxicology
A specific Safety Data Sheet (SDS) for 2-(6-Chloropyridin-2-yl)acetonitrile is not widely available. Therefore, a conservative safety assessment must be derived from its structural components: a toxic chloropyridine and an organic nitrile.[13][14]
Inferred Hazards:
-
Toxicity: The compound should be treated as highly toxic. Chloropyridines can cause liver and kidney damage.[3][15] Organic nitriles can be metabolized in the body to release cyanide, leading to symptoms of cyanide poisoning which can be delayed.[16] It is expected to be harmful if swallowed, inhaled, or absorbed through the skin. The oral LD50 for the related 2-chloropyridine in mice is 110 mg/kg.[17]
-
Irritation: Expected to be a severe irritant to the skin, eyes, and respiratory tract.[18]
-
Flammability: While it is a solid, it should be considered combustible. When heated to decomposition, it may emit highly toxic fumes of hydrogen cyanide, nitrogen oxides, and hydrogen chloride.[14]
Recommended Handling Procedures:
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Body Protection: Wear a flame-retardant lab coat.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.
Conclusion
2-(6-Chloropyridin-2-yl)acetonitrile is a high-value, multi-functional chemical intermediate with significant strategic importance in medicinal chemistry. Its combination of a privileged pyridine core, a reactive methylene group, and a versatile chlorine handle provides chemists with a powerful platform for the synthesis of novel and diverse molecular entities. While care must be taken due to its inferred toxicity, its utility in constructing complex heterocyclic systems and enabling rapid SAR exploration makes it an indispensable tool for modern drug discovery programs.
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